molecular formula C32H35P B1613127 Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- CAS No. 405919-41-7

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-

Cat. No. B1613127
CAS RN: 405919-41-7
M. Wt: 450.6 g/mol
InChI Key: XVHJMCHKRAOXKF-UHFFFAOYSA-N
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Description

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as PCP-PHOS, is a type of phosphine ligand that is widely used in chemical and pharmaceutical research. It has a molecular formula of C32H35P and a molecular weight of 450.59 .


Synthesis Analysis

The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves several stages . The first stage involves the reaction of 9-bromophenanthrene with magnesium in tetrahydrofuran at 60°C. The second stage involves the reaction of 2-bromo-1-chlorobenzene in tetrahydrofuran at 60°C for approximately 2.33 hours. The third stage involves the reaction of chlorodicyclohexylphosphane with copper (I) chloride in tetrahydrofuran at 20°C for 48 hours .


Molecular Structure Analysis

The molecular structure of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is represented by the SMILES string C1CCC (CC1)P (C2CCCCC2)c3ccccc3 .


Chemical Reactions Analysis

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is suitable for various types of reactions including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .


Physical And Chemical Properties Analysis

The boiling point of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is predicted to be 611.6±34.0 °C .

Mechanism of Action

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-, also known as dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane, is a complex organic compound with the molecular formula C32H35P . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

It’s known that phosphine compounds often interact with metal ions in biological systems, particularly those involved in enzymatic reactions .

Mode of Action

The X-ray crystal structure of a similar compound, (dba)Pd (2- (9-phenanthryl)phenyl-dicyclohexylphosphine), shows that the Pd is coordinated to the 9,10-double bond of the phenanthryl group . This suggests that the compound may interact with its targets in a similar manner.

Biochemical Pathways

Phosphine compounds are often involved in reactions with metal ions, which play crucial roles in various biochemical pathways .

Pharmacokinetics

The compound’s molecular weight of450.59 suggests that it may have significant bioavailability.

Result of Action

The interaction of phosphine compounds with metal ions can potentially influence various cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .

Advantages and Limitations for Lab Experiments

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has several advantages as a ligand in catalytic reactions, such as its high stability, tunable steric and electronic properties, and ease of synthesis. However, its limitations include its high cost and limited availability, which may hinder its widespread use in scientific research.

Future Directions

There are several future directions for the use of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- in scientific research. One potential direction is the development of new catalytic reactions using Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- as a ligand. Another direction is the synthesis of new metal-organic frameworks using Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- as a building block. Additionally, the potential applications of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- in the treatment of neurodegenerative diseases warrant further investigation.
Conclusion:
Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is a promising compound with potential applications in scientific research. Its synthesis method has been optimized to achieve high yields and purity. Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has been extensively used as a ligand in various catalytic reactions and as a building block in the synthesis of metal-organic frameworks. Its mechanism of action involves the coordination of metal centers, enhancing the reactivity of the metal center. Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has potential applications in the treatment of neurodegenerative diseases. However, its high cost and limited availability may hinder its widespread use in scientific research.

Synthesis Methods

The synthesis of Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- involves the reaction of 2-phenanthrenylboronic acid with 2-bromo-1,1'-biphenyl in the presence of a palladium catalyst. The resulting product is then treated with cyclohexylmagnesium bromide and subsequently with diphenylphosphine to yield Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]-. This method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has been extensively used as a ligand in various catalytic reactions, such as Suzuki-Miyaura cross-coupling, Heck reactions, and Buchwald-Hartwig amination. It has also been used as a catalyst in the synthesis of biologically active compounds, such as arylamines, heterocycles, and chiral compounds. Additionally, Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- has been used as a ligand in the synthesis of metal-organic frameworks (MOFs), which have potential applications in gas storage, separation, and catalysis.

Safety and Hazards

Phosphine, dicyclohexyl[2-(9-phenanthrenyl)phenyl]- is associated with several hazards. It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

dicyclohexyl-(2-phenanthren-9-ylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35P/c1-3-14-25(15-4-1)33(26-16-5-2-6-17-26)32-22-12-11-21-30(32)31-23-24-13-7-8-18-27(24)28-19-9-10-20-29(28)31/h7-13,18-23,25-26H,1-6,14-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVHJMCHKRAOXKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=CC5=CC=CC=C5C6=CC=CC=C64
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622935
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

405919-41-7
Record name Dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dicyclohexyl[2-(phenanthren-9-yl)phenyl]phosphane
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